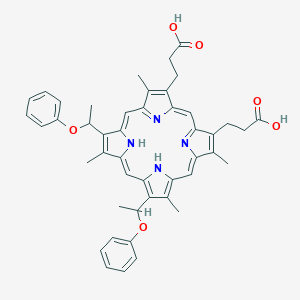
8-Hydroxy-2-phenyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-phenyl-3H-quinazolin-4-one, also known as PhQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule exhibits unique properties that make it a promising candidate for drug discovery, material science, and biochemistry research.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one is not fully understood, but it is believed to interact with various cellular targets, including DNA, enzymes, and receptors. In cancer cells, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been found to induce apoptosis, a process of programmed cell death, by activating caspases and disrupting the mitochondrial membrane potential. In inflammation, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that 8-Hydroxy-2-phenyl-3H-quinazolin-4-one can induce DNA damage, oxidative stress, and cell cycle arrest in cancer cells. In vivo studies have shown that 8-Hydroxy-2-phenyl-3H-quinazolin-4-one can reduce tumor growth, inflammation, and viral replication in animal models. However, the exact mechanism of these effects is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
8-Hydroxy-2-phenyl-3H-quinazolin-4-one has several advantages for lab experiments, such as its low toxicity, high stability, and easy synthesis. However, it also has some limitations, such as its low solubility in water and limited bioavailability. Therefore, it is important to optimize the formulation and delivery method of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one for specific applications.
Zukünftige Richtungen
There are several future directions for 8-Hydroxy-2-phenyl-3H-quinazolin-4-one research, such as:
1. Developing new derivatives of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one with improved potency and selectivity for specific targets.
2. Investigating the pharmacokinetics and pharmacodynamics of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one in animal models and humans.
3. Exploring the potential applications of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one in other fields, such as agriculture, environmental science, and nanotechnology.
4. Studying the molecular mechanism of action of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one and its interaction with cellular targets.
5. Developing new formulations and delivery methods of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one for clinical applications.
Conclusion:
In conclusion, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one is a synthetic compound that has shown promising potential for various scientific research applications. Its unique properties make it a promising candidate for drug discovery, material science, and biochemistry research. Further studies are needed to fully understand its mechanism of action and optimize its formulation and delivery methods for specific applications.
Synthesemethoden
8-Hydroxy-2-phenyl-3H-quinazolin-4-one can be synthesized using various methods, but the most commonly used method is the reaction between anthranilic acid and benzaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and refluxed in ethanol for several hours. The resulting product is then purified using column chromatography to obtain pure 8-Hydroxy-2-phenyl-3H-quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields. In drug discovery, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has also been used as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions. In material science, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been used to synthesize new polymers and as a dopant for organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
114882-07-4 |
|---|---|
Produktname |
8-Hydroxy-2-phenyl-3H-quinazolin-4-one |
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
8-hydroxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |
InChI-Schlüssel |
JRDFYUFZPYBDNH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |
Synonyme |
4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



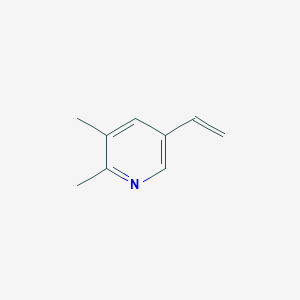
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
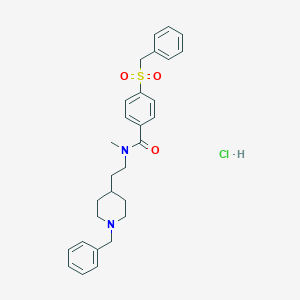
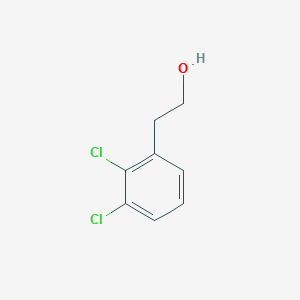
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

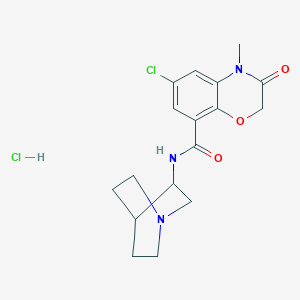

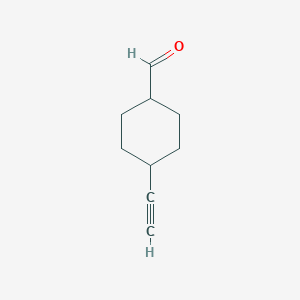
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)


